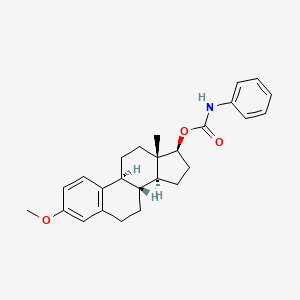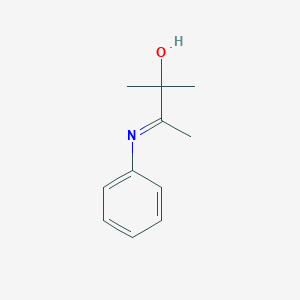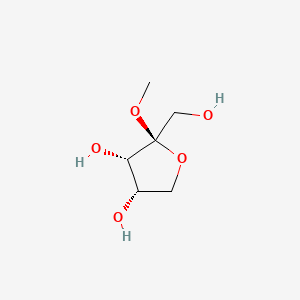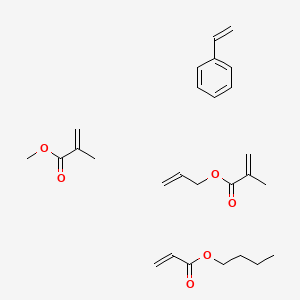
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and 2-propenyl 2-methyl-2-propenoate is a complex polymer used in various industrial applications. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing unique properties to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance, making it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, methyl ester (methyl methacrylate), butyl 2-propenoate (butyl acrylate), ethenylbenzene (styrene), and 2-propenyl 2-methyl-2-propenoate (allyl methacrylate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides to initiate the reaction . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the polymerization process is often carried out in large-scale reactors. The monomers are mixed in specific ratios, and the reaction is initiated by adding the free radical initiator. The reaction mixture is maintained at a controlled temperature, usually between 60-80°C, to facilitate the polymerization process. The resulting polymer is then purified and processed into various forms, such as pellets or sheets, for further use .
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, affecting its reactivity and compatibility with other materials.
Substitution: The polymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups on the polymer chain, while substitution reactions can introduce new functional groups, enhancing the polymer’s compatibility with other materials .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and 2-propenyl 2-methyl-2-propenoate has numerous scientific research applications:
Chemistry: The polymer is used as a base material for developing new composite materials with enhanced properties.
Biology: It is employed in the fabrication of biomedical devices and drug delivery systems due to its biocompatibility and mechanical strength.
Medicine: The polymer is used in the development of medical implants and prosthetics, providing durability and flexibility.
Industry: It is widely used in the production of coatings, adhesives, and sealants, offering excellent adhesion and chemical resistance
Mechanism of Action
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and environments. The presence of different monomer units provides a balance of rigidity and flexibility, enabling the polymer to adapt to different applications. The molecular targets and pathways involved include interactions with other polymers, metals, and biological tissues, facilitating its use in diverse fields .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its clarity and rigidity, used in optical applications.
Poly(butyl acrylate): Offers flexibility and is used in adhesives and sealants.
Polystyrene: Known for its rigidity and ease of processing, used in packaging and insulation .
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethenylbenzene, and 2-propenyl 2-methyl-2-propenoate lies in its combination of monomers, which provides a balance of properties not found in individual polymers. This copolymer offers enhanced mechanical strength, chemical resistance, and flexibility, making it suitable for a wide range of applications .
Properties
CAS No. |
51252-07-4 |
|---|---|
Molecular Formula |
C27H38O6 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O2.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4-5-9-7(8)6(2)3;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,1-2,5H2,3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI Key |
DOJLMPGHBACAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C.C=CC1=CC=CC=C1 |
Related CAS |
51252-07-4 110254-02-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


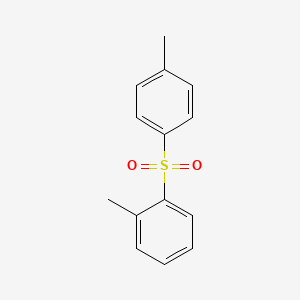
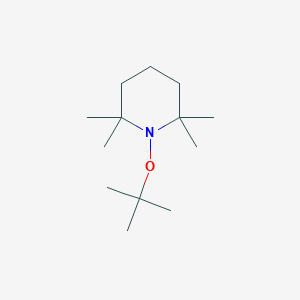
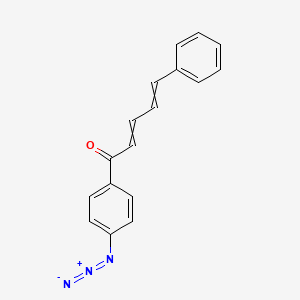

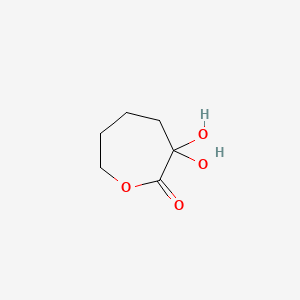
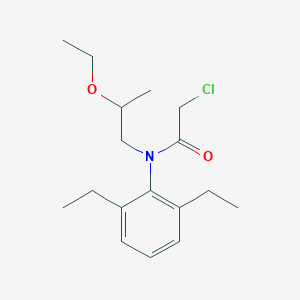
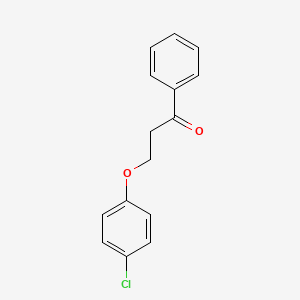
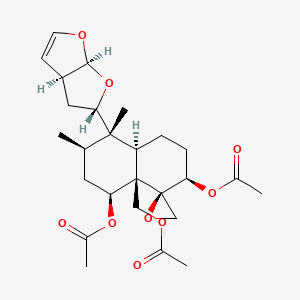
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
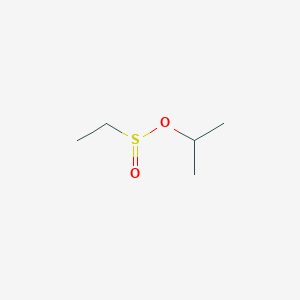
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
